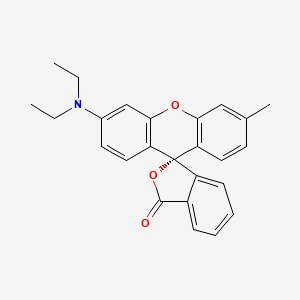
5-Amino-N-butyl-2-(cyclohexyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-N-butyl-2-(cyclohexyloxy)benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, particularly for their roles as enzyme inhibitors and therapeutic agents. This compound has garnered interest due to its potential pharmacological properties and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-butyl-2-(cyclohexyloxy)benzamide typically involves the condensation of a substituted benzoic acid with an amine derivative. One common method involves the use of 2-(cyclohexyloxy)benzoic acid and butylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-butyl-2-(cyclohexyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Nitro derivatives of the benzamide.
Reduction: Amines and alcohols.
Substitution: Halogenated benzamides.
Scientific Research Applications
5-Amino-N-butyl-2-(cyclohexyloxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the regulation of calcium homeostasis.
Medicine: Explored for its therapeutic potential in treating neurological disorders and ischemic conditions.
Mechanism of Action
The compound exerts its effects primarily by inhibiting specific enzymes. For instance, it has been shown to inhibit the Na+/Ca2+ exchanger (NCX3) isoform, which plays a crucial role in regulating intracellular calcium levels. By inhibiting NCX3, the compound can modulate calcium homeostasis, which is vital in various physiological and pathological processes .
Comparison with Similar Compounds
Similar Compounds
5-Amino-N-butyl-2-(4-ethoxyphenoxy)benzamide: Another benzamide derivative with similar enzyme inhibitory properties.
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Exhibits significant biological activities, including anti-inflammatory and antimicrobial properties.
Uniqueness
5-Amino-N-butyl-2-(cyclohexyloxy)benzamide is unique due to its specific inhibition of the NCX3 isoform, which distinguishes it from other benzamide derivatives that may target different enzymes or pathways. This specificity makes it a valuable tool in studying calcium homeostasis and related disorders .
Properties
CAS No. |
400039-34-1 |
|---|---|
Molecular Formula |
C17H26N2O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
5-amino-N-butyl-2-cyclohexyloxybenzamide |
InChI |
InChI=1S/C17H26N2O2/c1-2-3-11-19-17(20)15-12-13(18)9-10-16(15)21-14-7-5-4-6-8-14/h9-10,12,14H,2-8,11,18H2,1H3,(H,19,20) |
InChI Key |
HIGOJFDFYDSIAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(C=CC(=C1)N)OC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


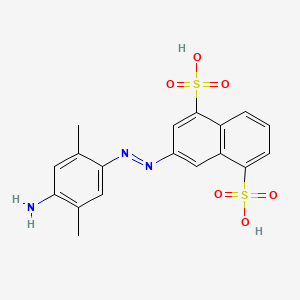
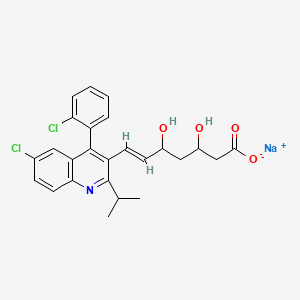
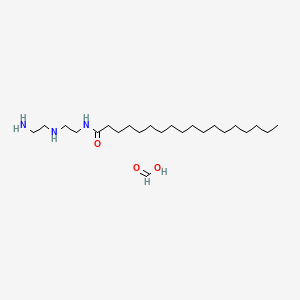
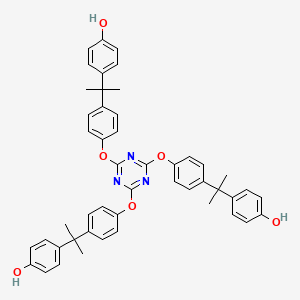

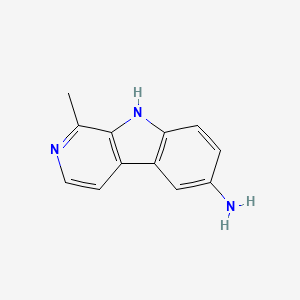
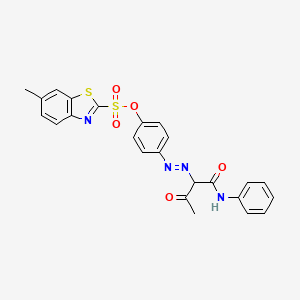
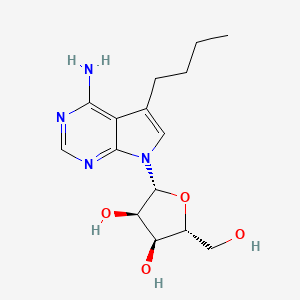
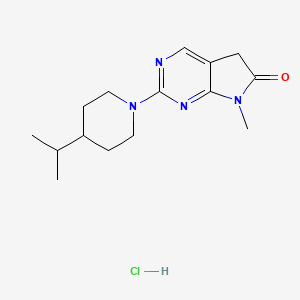
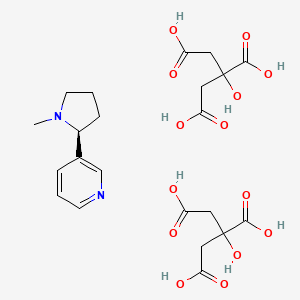
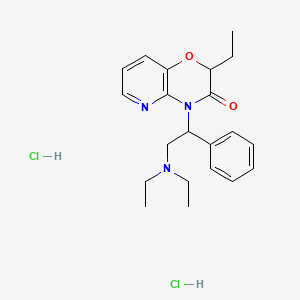
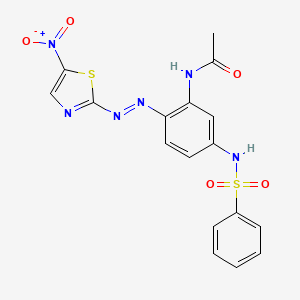
![Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12696694.png)
